molecular formula C13H12ClN3O2S B5438849 N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide

N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide

Cat. No. B5438849
M. Wt: 309.77 g/mol
InChI Key: HMFPAVQSKDSFKM-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide, also known as CMPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPTA is a thioacetamide derivative that has been synthesized through a number of methods, including the reaction of 4-chloro-2-methylphenylamine with 2-(6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid. In

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide is not well understood. However, it is believed that this compound inhibits protein-protein interactions by binding to the surface of proteins and preventing the formation of protein complexes. This compound has also been shown to stabilize proteins and prevent their aggregation, which may be due to its ability to interact with hydrophobic regions of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the interaction between p53 and MDM2, which has important implications for cancer research. This compound has also been shown to stabilize proteins and prevent their aggregation, which may have implications for the treatment of protein misfolding diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide is its ability to inhibit protein-protein interactions, which has important implications for the study of a wide range of biological processes. This compound has also been shown to stabilize proteins and prevent their aggregation, which may be useful for the study of protein folding and misfolding. However, one of the main limitations of this compound is its potential toxicity, which may limit its usefulness in certain applications.

Future Directions

There are a number of future directions for the study of N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide. One area of future research is the development of more potent and selective inhibitors of protein-protein interactions. Another area of future research is the study of the physiological effects of this compound in vivo, which may have important implications for the treatment of protein misfolding diseases. Finally, the development of new methods for the synthesis of this compound may also be an area of future research.

Synthesis Methods

N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide can be synthesized through a number of methods, including the reaction of 4-chloro-2-methylphenylamine with 2-(6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid. This reaction results in the formation of this compound, which can be purified through recrystallization. Other methods of synthesis include the reaction of 4-chloro-2-methylphenylamine with 2-mercaptoacetic acid, which also results in the formation of this compound.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between the transcription factor p53 and its negative regulator MDM2, which has important implications for cancer research. This compound has also been studied for its potential applications in the study of protein folding, as it has been shown to stabilize proteins and prevent their aggregation.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-8-6-9(14)2-3-10(8)16-12(19)7-20-13-15-5-4-11(18)17-13/h2-6H,7H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPAVQSKDSFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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